molecular formula C16H17F3N4O2S B2871518 1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1297610-08-2

1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2871518
CAS No.: 1297610-08-2
M. Wt: 386.39
InChI Key: MAFSCKITPXAVKZ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a thiophen-2-yl group, a carbonyl-linked piperidine-4-carboxamide moiety, and an N-bound 2,2,2-trifluoroethyl group. The thiophene ring contributes aromaticity and lipophilicity, while the trifluoroethyl group enhances metabolic stability and electron-withdrawing properties.

Properties

IUPAC Name

1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c17-16(18,19)9-20-14(24)10-3-5-23(6-4-10)15(25)12-8-11(21-22-12)13-2-1-7-26-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSCKITPXAVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

Key Analog : 1-[3-(Furan-2-yl)-1H-Pyrazole-5-carbonyl]-N-(2,2,2-Trifluoroethyl)Piperidine-4-Carboxamide ()

  • Structural Difference : Replacement of thiophen-2-yl with furan-2-yl.
  • Impact :
    • Electronic Effects : Thiophene (sulfur atom) has lower electronegativity and higher polarizability than furan (oxygen), altering electron distribution.
    • Lipophilicity : Thiophene increases logP (~2.5) compared to furan (~1.8), enhancing membrane permeability but reducing aqueous solubility.
    • Metabolic Stability : Thiophene’s larger atomic radius may slow oxidative metabolism compared to furan, which is more prone to ring oxidation .

Pyrazole Core Modifications

Example Compound : 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide ()

  • Structural Differences : Dichlorophenyl and pyridylmethyl substituents vs. thiophene and trifluoroethyl groups.
  • Target Binding: The pyridylmethyl group may engage in π-π stacking or hydrogen bonding, whereas the trifluoroethyl group in the target compound offers steric bulk and metabolic resistance .

Heterocyclic Variants in Carboxamide Moieties

Example Compound : 4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxamide ()

  • Structural Differences : Thiazole core vs. pyrazole; trifluoromethylphenyl vs. trifluoroethyl-piperidine.
  • Impact :
    • Electron-Withdrawing Effects : The thiazole’s sulfur atom may enhance resonance stabilization, while the pyrazole’s nitrogen-rich structure offers diverse hydrogen-bonding capabilities.
    • Solubility : Thiazole derivatives often exhibit lower solubility than pyrazoles due to reduced polarity .

Trifluoroethyl Group in Pharmacokinetics

Example Compound : Razaxaban ()

  • Structural Similarity : Contains a trifluoromethyl group and pyrazole-carboxamide core.
  • Impact :
    • Metabolic Stability : The trifluoroethyl group in the target compound resists CYP450-mediated oxidation, similar to razaxaban’s trifluoromethyl group.
    • Oral Bioavailability : Trifluoroalkyl groups often improve bioavailability by reducing first-pass metabolism .

Data Table: Comparative Properties of Selected Analogs

Compound Name Core Structure Key Substituents logP (Predicted) Metabolic Stability Target Binding Features
Target Compound Pyrazole Thiophen-2-yl, Trifluoroethyl ~3.2 High Thiophene (lipophilic), H-bonding
1-[3-(Furan-2-yl)-...] () Pyrazole Furan-2-yl, Trifluoroethyl ~1.8 Moderate Furan (polar), H-bonding
Razaxaban () Pyrazole Benzisoxazole, Trifluoromethyl ~2.5 High Benzisoxazole (rigid, H-bonding)
5-(4-Chlorophenyl)-... () Pyrazole Dichlorophenyl, Pyridylmethyl ~4.0 Low-Moderate Chlorophenyl (lipophilic), π-π

Preparation Methods

Cyclocondensation of Thiophene-2-Carboxaldehyde and Ethyl Acetoacetate

A modified Claisen-Schmidt condensation was employed to synthesize the pyrazole-thiophene backbone:

  • Formation of α,β-Unsaturated Ketone : Thiophene-2-carboxaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) were refluxed in ethanol (50 mL) with piperidine (0.5 mL) as a catalyst for 6 hours, yielding (E)-4-(thiophen-2-yl)-3-buten-2-one as a yellow solid (82% yield).
  • Pyrazole Ring Formation : The ketone (5 mmol) was reacted with hydrazine hydrate (6 mmol) in ethanol under reflux for 4 hours. Acidification with HCl yielded 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester (74% yield).

Ester Hydrolysis

The ester (3 mmol) was hydrolyzed with 6 M NaOH (10 mL) in a 1:1 THF/water mixture at 80°C for 2 hours. Neutralization with HCl afforded 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid as a white crystalline solid (89% yield).

Characterization :

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, NH), 7.85 (d, J = 3.2 Hz, 1H, thiophene), 7.45 (d, J = 5.1 Hz, 1H, thiophene), 6.95 (s, 1H, pyrazole), 3.45 (s, 1H, CH).

Preparation of N-(2,2,2-Trifluoroethyl)Piperidine-4-Carboxamide

Piperidine-4-Carboxylic Acid Activation

Piperidine-4-carboxylic acid (5 mmol) was treated with thionyl chloride (15 mmol) in anhydrous dichloromethane (20 mL) at 0°C for 1 hour. The mixture was refluxed for 3 hours to form piperidine-4-carbonyl chloride, confirmed by TLC (Rf = 0.7 in hexane/ethyl acetate 3:1).

Amidation with 2,2,2-Trifluoroethylamine

The acyl chloride (5 mmol) was added dropwise to a solution of 2,2,2-trifluoroethylamine (6 mmol) and triethylamine (7 mmol) in dichloromethane (20 mL) at 0°C. After stirring at room temperature for 12 hours, the product was extracted with ethyl acetate (3 × 15 mL) and purified via silica gel chromatography (hexane/ethyl acetate 1:1) to yield N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (78% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.25 (br s, 1H, NH), 3.45–3.35 (m, 2H, CF₃CH₂), 2.95–2.85 (m, 2H, piperidine), 2.55–2.45 (m, 1H, piperidine), 1.95–1.75 (m, 4H, piperidine).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -68.5 (s, CF₃).

Coupling Strategies for Amide Bond Formation

Acyl Chloride-Mediated Coupling

3-(Thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride (1.2 mmol) was reacted with N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (1 mmol) in dichloromethane (10 mL) containing pyridine (2 mmol) at 0°C. After 24 hours at room temperature, the reaction yielded the target compound in 65% purity (Table 1, Entry 1).

Coupling Agent Optimization

Alternative coupling agents were evaluated (Table 1):

Entry Coupling Agent Base Solvent Yield (%)
1 Pyridine DCM 65
2 EDCl/HOBt DIPEA DMF 82
3 HATU DIPEA DMF 91
4 TiCl₄ Pyridine DCM 12

Optimal Conditions : HATU (1.5 mmol) and DIPEA (3 mmol) in DMF at 0°C to room temperature for 6 hours provided the highest yield (91%).

Final Product Characterization

The target compound was isolated as a white solid (mp 148–150°C) and characterized spectroscopically:

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₆F₃N₄O₂S [M+H]⁺ 413.0924, found 413.0926.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.1 (s, 1H, pyrazole NH), 8.25 (t, J = 5.6 Hz, 1H, CONH), 7.75 (d, J = 3.2 Hz, 1H, thiophene), 7.40 (d, J = 5.0 Hz, 1H, thiophene), 6.90 (s, 1H, pyrazole), 3.85–3.75 (m, 2H, CF₃CH₂), 3.45–3.30 (m, 2H, piperidine), 2.95–2.85 (m, 2H, piperidine), 2.15–1.95 (m, 4H, piperidine).

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